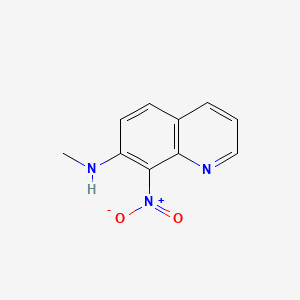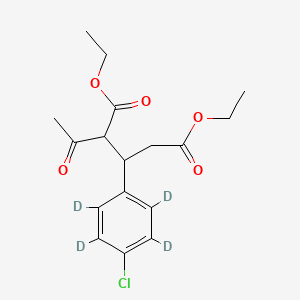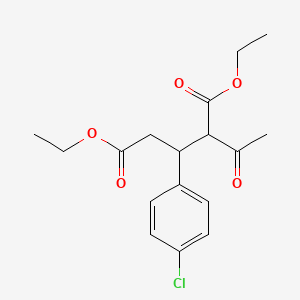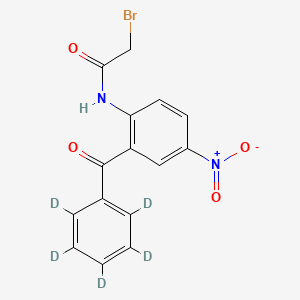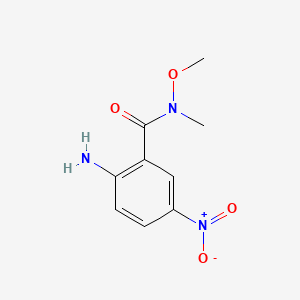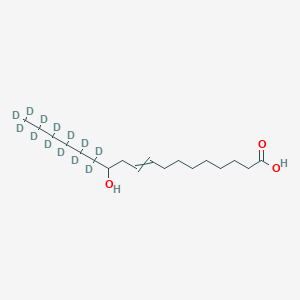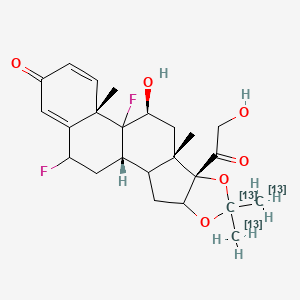
(R)-Lercanidipine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Lercanidipine-d3 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C36H42ClN3O6 and its molecular weight is 651.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lercanidipine: A Vasoselective Calcium Antagonist
Lercanidipine is recognized for its systemic vasodilation effects through the inhibition of calcium ions influx via L-type calcium channels. Its high lipophilicity contributes to a slower onset and longer duration of action compared to other calcium antagonists. This characteristic makes lercanidipine a subject of interest in exploring the antiatherogenic potential and its protective effects against end-organ damage. Clinical studies have demonstrated its efficacy in managing mild to moderate hypertension without significant impacts on heart rate, showcasing its potential for elderly patients and those with isolated systolic hypertension or severe hypertension when used as monotherapy or adjunctively (McClellan & Jarvis, 2000).
Pleiotropic Effects and Perioperative Therapy Applications
The antihypertensive efficacy and tolerability of lercanidipine have been further evaluated in contexts beyond blood pressure control. Its renal protection properties slow the progression of chronic renal failure, making it suitable for patients with arterial hypertension, chronic renal failure, and diabetic or non-diabetic nephropathy. Lercanidipine's effectiveness in treating hypertension with associated conditions such as bronchial asthma and chronic obstructive pulmonary disease highlights its versatile therapeutic potential. These pleiotropic effects suggest areas for future research, particularly in understanding the mechanisms underlying these benefits (Melnik, Afonicheva, & Beloborodova, 2016).
Organoprotective Properties and Antihypertensive Effect
Research underscores lercanidipine's organoprotective properties, including nephroprotection, reduction of left ventricular hypertrophy, and improvement of blood vessels' elastic properties. The absence of sympathetic activation during its application signifies its high tolerability and patient adherence, emphasizing its significance in elderly patients and those with isolated hypertension (Minushkina & Iosava, 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Lercanidipine-d3 Hydrochloride involves the resolution of racemic Lercanidipine-d3 Hydrochloride using an enantioselective chromatographic column.", "Starting Materials": [ "Racemic Lercanidipine-d3 Hydrochloride" ], "Reaction": [ "The racemic Lercanidipine-d3 Hydrochloride is loaded onto an enantioselective chromatographic column", "The column separates the racemic mixture into its enantiomers based on their differing affinities for the stationary phase", "The (R)-enantiomer is eluted from the column and collected", "The collected (R)-Lercanidipine-d3 is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent" ] } | |
Número CAS |
1217724-52-1 |
Fórmula molecular |
C36H42ClN3O6 |
Peso molecular |
651.215 |
Nombre IUPAC |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3; |
Clave InChI |
WMFYOYKPJLRMJI-UUOWBLICSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Sinónimos |
(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




